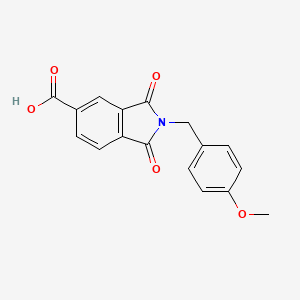

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound that features a unique structure combining a methoxybenzyl group with a dioxoisoindoline carboxylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the selection of appropriate boron reagents and palladium catalysts, as well as fine-tuning reaction conditions such as temperature, solvent, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The dioxoisoindoline moiety can be reduced to form dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde, while reduction of the dioxoisoindoline moiety can produce dihydroisoindoline derivatives .

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Research indicates that compounds with similar structural motifs may exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways could be beneficial in developing treatments for chronic inflammatory diseases.

Synthesis and Derivatives

The synthesis of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid can be achieved through various synthetic routes involving condensation reactions of appropriate precursors. This compound can also serve as a precursor for synthesizing derivatives that may possess enhanced biological activities or novel functionalities.

| Synthesis Method | Key Features | Potential Applications |

|---|---|---|

| Condensation Reaction | Simple one-pot reaction | Anticancer agents |

| Derivatization | Modification of functional groups | Targeted drug delivery systems |

Polymer Chemistry

The incorporation of carboxylic acids into polymer matrices can enhance the material properties such as adhesion, solubility, and thermal stability. The compound's carboxylic acid group allows for easy incorporation into various polymerization processes, potentially leading to new materials with tailored properties.

Photonic Applications

Due to its unique electronic properties, derivatives of this compound could be explored for use in photonic devices. Research into similar compounds suggests potential applications in organic light-emitting diodes (OLEDs) and solar cells.

Case Study 1: Anticancer Activity

A study investigating the effects of benzene-poly-carboxylic acid complexes found significant apoptosis induction in breast cancer cell lines . While this study did not focus on this compound specifically, it underscores the potential therapeutic applications of structurally related compounds.

Case Study 2: Synthesis of Derivatives

Research on the synthesis of acylals has demonstrated the versatility of carboxylic acids in creating derivatives with enhanced reactivity and selectivity . This approach can be applied to create novel derivatives of this compound for targeted applications.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may act on enzymes or receptors, modulating their activity to produce therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzyl-substituted dioxoisoindoline carboxylic acids and methoxybenzyl derivatives. Examples include:

- 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-4-carboxylic acid

- 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-6-carboxylic acid

Uniqueness

What sets 2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This unique structure may also impart distinct biological activities, making it a valuable compound for further research and development .

Actividad Biológica

2-(4-Methoxybenzyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS Number: 351996-94-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₇H₁₃NO₅

- Molecular Weight : 311.29 g/mol

- Structure : The compound features a dioxoisoindoline core with a methoxybenzyl substituent, which is critical for its biological activity.

Antioxidant Properties

Research indicates that derivatives of 1,3-dioxoisoindoline compounds exhibit significant antioxidant activities. For instance, studies have shown that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of xanthine oxidase. Xanthine oxidase is an enzyme involved in the production of uric acid; thus, its inhibition can have implications in treating gout and hyperuricemia. The compound has demonstrated potent inhibitory effects on this enzyme in vitro, making it a candidate for further development in anti-gout therapies .

Neuroprotective Effects

In studies focused on neuroprotection, compounds similar to this compound have shown promise in modulating neurotransmitter systems and protecting neurons from apoptosis. These effects are hypothesized to be mediated through the modulation of calcium channels and neurotransmitter receptors .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits activity against various bacterial strains, indicating potential applications in treating infections. The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

- Xanthine Oxidase Inhibition : The compound was tested at various concentrations (10 µM to 100 µM) and showed over 70% inhibition at higher concentrations (Table 1) .

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

- Antioxidant Activity : DPPH radical scavenging assays revealed that the compound had a significant dose-dependent effect on reducing oxidative stress markers.

Animal Studies

In vivo studies assessed the neuroprotective effects of the compound in rodent models subjected to induced oxidative stress. Results indicated a marked reduction in neuronal death and improved behavioral outcomes in treated animals compared to controls .

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5/c1-23-12-5-2-10(3-6-12)9-18-15(19)13-7-4-11(17(21)22)8-14(13)16(18)20/h2-8H,9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIJCICMASYNLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670925 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.